molecular formula C17H19ClN4 B5856126 3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5856126
M. Wt: 314.8 g/mol
InChI Key: GYSWDTACKHLRIW-UHFFFAOYSA-N
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Description

The compound "3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine" pertains to the pyrazolo[1,5-a]pyrimidine class, known for diverse biological activities and chemical properties. Research in this area focuses on synthesizing novel derivatives and exploring their structural and functional characteristics.

Synthesis Analysis

Research on related compounds includes the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through cyclization reactions and regioselective synthesis aided by various catalysts in aqueous media under specific conditions like ultrasound irradiation (Kaping, Helissey, & Vishwakarma, 2020). These methods highlight the potential for efficient synthesis routes for complex pyrazolo[1,5-a]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography, revealing interaction patterns such as hydrogen bonding and π-stacking, which are critical for understanding the chemical behavior and potential bioactivity of these molecules (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, offering a basis for synthesizing a wide range of compounds with potential pharmaceutical applications. For instance, they can be used to develop potent serotonin receptor antagonists by modifying the sulfonyl and amino groups (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, & Tkachenko, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many pyrazolo[1,5-a]pyrimidine derivatives are associated with a wide range of biological activities, which could potentially include toxic effects .

Future Directions

Future research on this compound could involve further exploration of its biological activities, development of more efficient synthesis methods, and investigation of its potential applications in medicine or other fields .

Biochemical Analysis

Biochemical Properties

Similar compounds have shown promising results in various biochemical reactions . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . This suggests that our compound may interact with similar enzymes and proteins, potentially influencing their activity and the biochemical reactions they are involved in.

Cellular Effects

Related compounds have shown significant cytotoxic activities against various cancer cell lines . For example, certain pyrazolo[3,4-d]pyrimidine and urea hybrids have been found to inhibit cell cycle progression and induce apoptosis in A549 cells . This suggests that our compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2/cyclin A2, which could suggest a potential mechanism of action . This inhibition could occur through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-16(12(4)21-22(15)17)13-7-5-6-8-14(13)18/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSWDTACKHLRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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